thiothixene
Overview
Description
thiothixene is an antipsychotic compound belonging to the thioxanthene series. It is primarily used for the management of schizophrenia and exhibits pharmacological similarities to the piperazine phenothiazines . This compound acts as an antagonist on various postsynaptic receptors, contributing to its therapeutic effects .
Mechanism of Action
Target of Action
Thiothixene, also known as this compound (E)-, Orbinamon, trans-Thiothixene, or (E)-Thiothixene, is an antipsychotic agent that primarily targets various postsynaptic receptors in the brain . These include dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the neurotransmitters dopamine, serotonin, histamine, and acetylcholine. By blocking the receptors for these neurotransmitters, this compound disrupts the normal signaling processes in these pathways, leading to its antipsychotic effects .
Pharmacokinetics
this compound is well absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations usually occurring within 1–3 hours . It is metabolized in the liver, primarily by the enzyme CYP1A2 . The elimination half-life of this compound is approximately 10–20 hours , and it is excreted mainly through the gastrointestinal tract and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of neurotransmitter signaling in the brain. This results in a reduction of psychotic symptoms such as hallucinations, delusions, and disorganized thinking . It can also lead to various side effects, including anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ecg-changes, and loss of memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain drugs and substances can induce or inhibit the hepatic enzymes involved in the metabolism of this compound, potentially affecting its bioavailability and therapeutic effect . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiothixene involves the construction of a thioxanthene core with a (4-methylpiperazin-1-yl)propylidene side chain . The synthetic route typically includes the following steps:
Formation of Thioxanthene Core: The thioxanthene core is synthesized through the cyclization of appropriate precursors.
Attachment of Side Chain: The (4-methylpiperazin-1-yl)propylidene side chain is then attached to the thioxanthene core under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
thiothixene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioxanthene derivatives .
Scientific Research Applications
thiothixene has diverse scientific research applications, including:
Chemistry: Used as a model compound in studying thioxanthene chemistry.
Biology: Investigated for its effects on neurotransmitter receptors and signaling pathways.
Medicine: Employed in the treatment of schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and related compounds.
Comparison with Similar Compounds
thiothixene is chemically related to other thioxanthene antipsychotics, such as:
- Chlorprothixene
- Clopenthixol
- Flupenthixol
- Zuclopenthixol
It also shares structural similarities with phenothiazine antipsychotics like:
- Thioproperazine
- Pipotiazine
Compared to these compounds, this compound exhibits unique pharmacological properties, including a distinct receptor binding profile and side effect profile .
Properties
IUPAC Name |
(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORZTTCHDGY-UFWORHAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316424 | |
Record name | trans-Thiothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride | |
Record name | Thiothixene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |
CAS No. |
3313-27-7, 5591-45-7 | |
Record name | trans-Thiothixene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3313-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Thiothixene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | thiothixene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thiothixene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-Thiothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOTHIXENE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UE42HF37R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thiothixene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |
Record name | Thiothixene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.